Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate
Description
Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative characterized by a butyl substituent at the 1-position and an ethyl ester at the 5-position of the benzodiazole core.
Properties
IUPAC Name |
ethyl 1-butylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-5-8-16-10-15-12-9-11(6-7-13(12)16)14(17)18-4-2/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRNYXHAECWWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-butyl-1H-benzimidazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate is utilized as a key intermediate in the synthesis of various organic compounds. It serves as a ligand in coordination chemistry and is involved in the preparation of more complex benzodiazole derivatives, which are critical in drug development and materials science.
Synthesis Methods
The compound can be synthesized through the reaction of 1-butyl-1H-benzimidazole-5-carboxylic acid with ethanol, typically utilizing dehydrating agents such as thionyl chloride or phosphorus oxychloride. This method is applicable both in laboratory settings and industrial production, where techniques like continuous flow reactors can enhance yield and efficiency .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits notable antimicrobial and antiviral properties. It has been studied for its potential effectiveness against various pathogens, making it a candidate for pharmaceutical development .
Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance, it may inhibit enzymes involved in inflammatory processes or cancer cell proliferation .
Cancer Research
This compound has been investigated for its anticancer properties. In one study, derivatives synthesized from this compound were evaluated against several cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM). The results indicated IC50 values ranging from 328 to 644 nM, showcasing its potential as an anticancer agent.
Antiviral Activity
In comparative studies involving benzimidazole derivatives, this compound demonstrated significant antiviral activity against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The structure–activity relationship studies revealed that modifications to the benzodiazole structure could enhance antiviral efficacy .
Mechanism of Action
The mechanism of action of Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
| Compound Name | Substituent | Molecular Formula | MW (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | C4H9 | C14H16N2O2 | 244* | High lipophilicity |
| Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate | CH3 | C11H12N2O2 | 204.23 | Volatile, acute toxicity |
| Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate | C3H7, Br | C13H15BrN2O2 | 311.17 | Reactive halogen site |
| Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate | C6H5CH2 | C16H16N2O2 | 268.31 | Aromatic interactions |
*Calculated based on structural inference.
Biological Activity
Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in various diseases, and comparative studies with similar compounds.
This compound is synthesized through the reaction of 1-butyl-1H-benzimidazole-5-carboxylic acid with ethanol, typically using dehydrating agents like thionyl chloride or phosphorus oxychloride. This synthesis pathway allows for the production of the compound in both laboratory and industrial settings, where continuous flow reactors can enhance yield and efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to modulate the activity of these molecular targets, which can lead to several biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties : It has been studied for its potential to inhibit viral replication, particularly against respiratory syncytial virus (RSV) and other viral pathogens .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported for these bacteria range from 10 to 50 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines are reported to be approximately 20 µM, demonstrating a promising therapeutic index .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate | Benzodiazole derivative | Moderate antimicrobial activity | 30 |
| Ethyl 1-tert-butyl-1,3-benzodiazole-5-carboxylate | Benzodiazole derivative | Lower anticancer activity compared to Ethyl 1-butyl | >50 |
| Ethyl 2-methyl-1,3-benzodiazole-5-carboxylate | Benzodiazole derivative | High antiviral activity against RSV | 12 |
Study on Antiviral Activity
In a recent study published in MDPI, this compound was tested for its antiviral effects against RSV. The results indicated an EC50 value of approximately 15 µM, suggesting significant antiviral potential compared to established antiviral agents like ribavirin .
Anticancer Efficacy Research
Another research effort focused on the anticancer properties of this compound revealed that it effectively reduced cell viability in breast cancer models by inducing apoptosis through caspase activation pathways. This study highlighted its potential as a therapeutic agent in oncology .
Q & A
Basic Research Question
The synthesis of benzodiazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
Precursor Preparation : React 4-carboxybenzaldehyde derivatives with butylamine to form a Schiff base intermediate.
Cyclization : Use a dehydrating agent (e.g., polyphosphoric acid) or microwave-assisted conditions to promote cyclization into the benzodiazole core.
Esterification : Introduce the ethyl carboxylate group via nucleophilic acyl substitution using ethyl chloroformate or alcoholysis under acidic conditions.
Q. Key Considerations :
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to potential side products from incomplete cyclization .
- Monitor reaction progress using TLC or HPLC-MS.
How is the crystal structure of this compound determined and validated?
Basic Research Question
Q. Methodology :
Crystallization : Grow single crystals via slow evaporation from a solvent mixture (e.g., ethanol/dichloromethane).
X-ray Diffraction : Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Process with SHELXTL or APEX3 software for structure solution and refinement .
Validation :
- Check for R-factor convergence (< 0.05 for high-resolution data).
- Validate geometric parameters (bond lengths/angles) against Cambridge Structural Database (CSD) averages.
- Use PLATON or Coot to analyze electron density maps and eliminate disorder .
Example : The benzimidazole derivative in was refined to R = 0.051 using SHELXL, with mean C–C bond deviations of 0.002 Å .
What pharmacological activities are associated with benzodiazole carboxylate derivatives, and how can they be assessed for this compound?
Advanced Research Question
Pharmacological Context :
Benzodiazole derivatives exhibit antimicrobial , anticancer , and enzyme inhibitory activities. For example:
Q. Assessment Methods :
In Vitro Assays :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based kinetic assays.
Molecular Docking : Model interactions with target proteins (e.g., EGFR, tubulin) using AutoDock Vina or Schrödinger Suite to predict binding affinity .
Data Interpretation : Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.
How can contradictions in spectroscopic data (e.g., NMR, X-ray) be resolved during characterization?
Advanced Research Question
Q. Common Contradictions :
- Discrepancies in ¹H NMR peak assignments due to tautomerism or solvent effects.
- X-ray vs. DFT-calculated structures showing divergent dihedral angles.
Q. Resolution Strategies :
Multi-Technique Validation :
- Cross-validate NMR with 13C DEPT and HSQC to resolve overlapping signals.
- Compare experimental X-ray data with DFT-optimized structures (e.g., using Gaussian09) to assess conformational flexibility .
Dynamic NMR : Use variable-temperature studies to detect tautomeric equilibria.
Twinned Crystals : Apply twin refinement in SHELXL for ambiguous diffraction patterns .
Case Study : resolved benzimidazole ring puckering via high-resolution X-ray (100 K data) combined with Hirshfeld surface analysis .
What are the challenges in optimizing reaction yields for N-alkylation in benzodiazole synthesis?
Advanced Research Question
Q. Key Challenges :
- Regioselectivity : Competing alkylation at N1 vs. N3 positions.
- Steric Hindrance : Bulky substituents (e.g., butyl group) reducing nucleophilic attack efficiency.
Q. Optimization Approaches :
Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) to minimize side reactions.
Phase-Transfer Catalysis : Enhance reactivity in biphasic systems (e.g., TBAB in toluene/water).
Microwave Assistance : Reduce reaction time and improve yield (e.g., 80°C, 30 min vs. 24 hr conventional heating) .
Yield Analysis : LC-MS quantification against internal standards (e.g., anthracene) to track byproducts.
How can computational methods predict the photophysical properties of this compound?
Advanced Research Question
Q. Methodology :
TD-DFT Calculations : Simulate UV-Vis spectra (e.g., B3LYP/6-311++G(d,p)) to predict λmax and compare with experimental data.
Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to estimate electronic transitions and charge-transfer efficiency .
Solvatochromism : Model solvent effects using the Polarizable Continuum Model (PCM) .
Validation : Overlay computed spectra with experimental UV-Vis (e.g., in ethanol, λmax ~300 nm) and adjust parameters for accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
